5-Fluoro-2-(trifluoromethyl)pyridine
Overview
Description
5-Fluoro-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Fluoropyridines, a group to which this compound belongs, are often used in the synthesis of various pharmaceutical and agrochemical products . The specific targets can vary depending on the final compound synthesized using 5-Fluoro-2-(trifluoromethyl)pyridine as an intermediate.
Mode of Action
It’s known that fluoropyridines, in general, have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various pharmaceutical and agrochemical products, and the affected pathways would depend on the specific product .
Pharmacokinetics
The presence of fluorine in the compound can influence its pharmacokinetic properties, as fluorine is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Result of Action
Fluoropyridines are often used in the synthesis of various pharmaceutical and agrochemical products, and the effects would depend on the specific product .
Action Environment
The presence of fluorine in the compound can enhance its environmental stability, as fluorine is known to increase the chemical stability of pharmaceutical compounds .
Biochemical Analysis
Biochemical Properties
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of fluorine and pyridine structure in trifluoromethylpyridine derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Cellular Effects
It is speculated that the N, O chelating structure increases the binding properties of the complexes with biological macromolecules .
Preparation Methods
The synthesis of 5-Fluoro-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of 2-(trifluoromethyl)pyridine using a suitable fluorinating agent. Another method includes the direct introduction of a trifluoromethyl group into a fluoropyridine precursor . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
5-Fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as palladium-catalyzed cross-coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, fluorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Fluoro-2-(trifluoromethyl)pyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields .
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVIJEPCSODFNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650508 | |
Record name | 5-Fluoro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936841-73-5 | |
Record name | 5-Fluoro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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